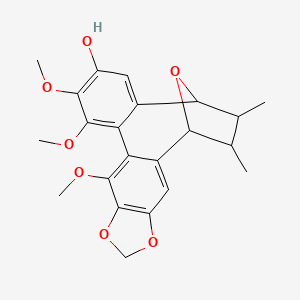
KadsulignanM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadsulignan M is a naturally occurring lignan compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family . Lignans are a group of secondary metabolites found in plants, known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kadsulignan M involves several steps, including the extraction of the plant material, purification, and structural elucidation. The plant material is typically extracted using solvents such as ethanol or acetone . The extract is then subjected to chromatographic techniques to isolate Kadsulignan M. The structure of the compound is confirmed using spectroscopic methods like NMR and mass spectrometry .
Industrial Production Methods
Optimization of extraction methods and the use of advanced chromatographic techniques can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Kadsulignan M undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of Kadsulignan M .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Kadsulignan M involves its interaction with various molecular targets and pathways . It is known to inhibit nitric oxide production, which plays a role in its anti-inflammatory effects . Additionally, Kadsulignan M may interact with cellular signaling pathways involved in oxidative stress and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Kadsulignan M is part of a larger group of lignan compounds found in Kadsura coccinea . Similar compounds include:
- Kadsulignan A
- Kadsulignan B
- Kadsulignan C
- Kadsulignan D
- Kadsulignan E
Uniqueness
Kadsulignan M is unique due to its specific structural features and biological activities. While other lignans share similar properties, Kadsulignan M’s distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H24O7 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
9,12,13-trimethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaen-14-ol |
InChI |
InChI=1S/C22H24O7/c1-9-10(2)18-12-7-14-20(28-8-27-14)22(26-5)16(12)15-11(17(9)29-18)6-13(23)19(24-3)21(15)25-4/h6-7,9-10,17-18,23H,8H2,1-5H3 |
InChI Key |
SPRRHIXUSVFEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C3=CC4=C(C(=C3C5=C(C(=C(C=C5C1O2)O)OC)OC)OC)OCO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















